molecular formula C20H23ClN2O2 B4463489 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine

1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B4463489
M. Wt: 358.9 g/mol
InChI Key: RVXJYNVCBKFDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine, also known as mCPP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. mCPP is known to interact with various receptors in the brain, which makes it a promising tool for studying the mechanisms of certain neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is known to interact with various receptors in the brain. It has been shown to act as a partial agonist at serotonin receptors, which may contribute to its antidepressant and anxiolytic effects. It also interacts with dopamine and adrenergic receptors, which may be involved in its stimulant effects.
Biochemical and Physiological Effects
1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase serotonin and dopamine levels in certain areas of the brain, which may contribute to its antidepressant and anxiolytic effects. It also increases heart rate and blood pressure, which may be involved in its stimulant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its well-established synthesis method, which allows for easy and reliable production of the compound. It also has a wide range of potential applications in neuroscience research, particularly in the study of neurological disorders. However, one limitation of using 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine is its potential for toxicity and adverse effects, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.

Future Directions

There are several potential future directions for research on 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to better understand its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the study of addiction and substance abuse, as it has been shown to interact with certain receptors involved in these processes. Finally, further studies are needed to better understand the potential adverse effects of 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine and to develop strategies for mitigating these effects in experimental animals.

Scientific Research Applications

MCPP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to interact with various receptors in the brain, including serotonin, dopamine, and adrenergic receptors. This makes it a promising tool for studying the mechanisms of certain neurological disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-25-19-9-5-4-8-18(19)22-12-14-23(15-13-22)20(24)11-10-16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXJYNVCBKFDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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